3-Methoxy-1-[(3-methylthiophen-2-yl)methyl]pyrrolidine
Description
Properties
IUPAC Name |
3-methoxy-1-[(3-methylthiophen-2-yl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-9-4-6-14-11(9)8-12-5-3-10(7-12)13-2/h4,6,10H,3,5,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAPEKAIMAKECD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCC(C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-[(3-methylthiophen-2-yl)methyl]pyrrolidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied in transition metal-catalyzed carbon–carbon bond formation . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-[(3-methylthiophen-2-yl)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methoxy-1-[(3-methylthiophen-2-yl)methyl]pyrrolidine is a chemical compound featuring a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, substituted with a methoxy group and a 3-methylthiophen-2-ylmethyl group. Its specific substitution pattern influences its interaction with biological targets, particularly ion channels involved in neuronal signaling.
Scientific Research Applications
This compound is a versatile building block in the synthesis of complex organic molecules, and it is investigated for its potential biological activity and interactions with biomolecules. It is explored for potential therapeutic properties and as a scaffold for drug development, as well as in the production of specialty chemicals and materials.
Biological Activity
Research indicates that this compound may modulate the activity of voltage-gated sodium and calcium channels, which are crucial for neuronal signaling. This modulation can lead to potential anticonvulsant and antinociceptive effects, making it a candidate for further pharmacological investigation. The mechanism of action involves binding to specific receptors and influencing ion channel activity, which is critical for understanding its pharmacological effects, particularly in treating neurological disorders. The compound's unique structural features allow it to effectively interact with various neurotransmitter systems, potentially leading to therapeutic benefits.
Synthesis Methods
The synthesis of this compound can be achieved through several synthetic routes, including the Suzuki–Miyaura coupling reaction, a widely used method for forming carbon–carbon bonds. Industrial production may involve scaling up this reaction using controlled conditions to maximize yield and purity.
Reactions
this compound undergoes oxidation, reduction, and nucleophilic substitution reactions. Oxidation can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide, while reduction can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions. The products formed from these reactions depend on the specific reagents and conditions used; oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Case Studies
- Anticonvulsant Activity: Experimental models have demonstrated promising anticonvulsant effects, suggesting its utility in treating epilepsy.
- Antinociceptive Effects: The compound has demonstrated the ability to reduce pain responses in preclinical models, indicating its potential as an analgesic agent.
Comparison with Similar Compounds
| Compound Type | Characteristics | Biological Activity |
|---|---|---|
| Pyrrolizines | Fused ring structures | Diverse pharmacological activities |
| Pyrrolidine derivatives | Various substitutions | Anticonvulsant, antinociceptive |
| Prolinol | Hydroxylated variant | Asymmetric synthesis |
Mechanism of Action
The mechanism of action of 3-Methoxy-1-[(3-methylthiophen-2-yl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring contributes to the compound’s ability to bind to various receptors and enzymes, influencing biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Pyrrolidine-2,5-dione Derivatives: Compounds with a pyrrolidine-2,5-dione core and 3-methylthiophen-2-yl groups (e.g., Compounds 3, 6, 9) demonstrate significant antinociceptive and antiallodynic activity in neuropathic pain models, attributed to multi-target mechanisms involving TRPV1 receptors and voltage-gated sodium channels .
4-Methoxy-α-PVP: This pyrrolidinophenone derivative shares a methoxy group but differs in its ketone functionality. Its metabolic instability (due to O-demethylation and keto reduction) contrasts with the likely slower metabolism of this compound, which lacks an α-keto group .
Thiophene vs.
Metabolic Stability and Pathways
- This compound : Predicted to undergo O-demethylation (yielding a catechol-like metabolite) and oxidation of the thiophene ring, analogous to pathways observed in 4-methoxy-α-PVP and other pyrrolidine derivatives .
- Pyrrolidine-2,5-dione Derivatives : Metabolism involves pyrrolidine ring hydroxylation and lactam formation, which are less likely in the target compound due to the absence of the dione moiety .
Biological Activity
3-Methoxy-1-[(3-methylthiophen-2-yl)methyl]pyrrolidine is a novel compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.
Structural Characteristics
The compound features a pyrrolidine ring substituted with a methoxy group and a 3-methylthiophen-2-ylmethyl group . This specific substitution pattern is believed to influence its interaction with various biological targets, particularly ion channels involved in neuronal signaling.
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| This compound | Pyrrolidine core with methoxy and thiophenic substituents | Anticonvulsant, antinociceptive |
| Pyrrolidine derivatives | Various substitutions on the pyrrolidine ring | Diverse biological activities |
| Prolinol | Hydroxylated derivative of pyrrolidine | Involved in asymmetric synthesis |
Biological Activity
Research indicates that this compound may modulate the activity of voltage-gated sodium and calcium channels , which are crucial for neuronal signaling. This modulation can lead to potential anticonvulsant and antinociceptive effects , making it a candidate for further pharmacological investigation .
The mechanism of action involves binding to specific receptors and influencing ion channel activity. This interaction is critical for understanding its pharmacological effects, particularly in treating neurological disorders. The unique structural features of this compound allow it to effectively interact with various neurotransmitter systems, potentially leading to therapeutic benefits .
Synthesis Methods
The synthesis of this compound can be achieved through several synthetic routes, including:
- Suzuki–Miyaura Coupling Reaction : A widely used method for forming carbon–carbon bonds.
- Optimized Reaction Conditions : Industrial production may involve scaling up this reaction using controlled conditions to maximize yield and purity.
Case Studies
Recent studies have highlighted the potential of this compound in various applications:
- Anticonvulsant Activity : Experimental models have shown promising anticonvulsant effects, suggesting its utility in treating epilepsy.
- Antinociceptive Effects : The compound has demonstrated ability to reduce pain responses in preclinical models, indicating its potential as an analgesic agent.
Comparative Analysis with Similar Compounds
A comparison with similar compounds reveals the distinct properties of this compound:
| Compound Type | Characteristics | Biological Activity |
|---|---|---|
| Pyrrolizines | Fused ring structures | Diverse pharmacological activities |
| Pyrrolidine derivatives | Various substitutions | Anticonvulsant, antinociceptive |
| Prolinol | Hydroxylated variant | Asymmetric synthesis |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Methoxy-1-[(3-methylthiophen-2-yl)methyl]pyrrolidine?
- Methodological Answer : A scalable approach involves coupling 3-methylthiophene derivatives with pyrrolidine precursors. For example, analogous syntheses of pyrrolidine derivatives (e.g., ) use acid-catalyzed cyclization or nucleophilic substitution. Reaction conditions (e.g., solvent polarity, temperature) should be optimized to enhance yield. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended. Validate intermediates using NMR and mass spectrometry .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Employ a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure. For stereochemical analysis, circular dichroism (CD) or X-ray crystallography (as in ) can resolve ambiguities. Cross-reference spectral data with computational simulations (e.g., DFT-based NMR predictions) to validate assignments .
Q. What safety protocols are critical during experimental handling?
- Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear to avoid dermal/ocular exposure. Store the compound under inert gas (argon/nitrogen) in a cool, dry environment. For waste disposal, neutralize reactive groups (e.g., quench with aqueous sodium bicarbonate) before transferring to certified hazardous waste containers .
Advanced Research Questions
Q. How can diastereoselectivity be improved in the synthesis of related pyrrolidine derivatives?
- Methodological Answer : Utilize chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts or transition-metal complexes). highlights diastereoselective methods using steric and electronic control in cyclization steps. Monitor reaction progress via TLC or in-situ IR spectroscopy to optimize enantiomeric excess (ee) .
Q. How do contradictions in spectroscopic data arise, and how can they be resolved?
- Methodological Answer : Discrepancies in NMR shifts may stem from solvent effects, tautomerism, or dynamic processes. Use variable-temperature NMR or deuterated solvents (e.g., DMSO-d) to stabilize conformers. For unresolved signals, 2D techniques (COSY, HSQC) or heteronuclear coupling analysis can clarify assignments .
Q. What computational methods are suitable for studying this compound's interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model ligand-receptor binding. Validate predictions with in vitro assays (e.g., enzyme inhibition studies). Pharmacokinetic properties (logP, bioavailability) can be estimated using QSAR models or software like Schrödinger’s QikProp .
Q. How can researchers mitigate degradation during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
